A 77-01

Description

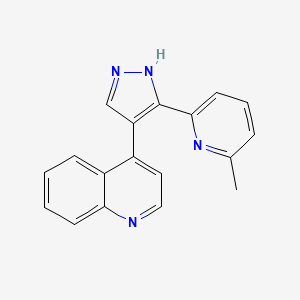

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYZDORHCDZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440480 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607737-87-1 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery of A 77-01: A Potent Inhibitor of the TGF-β Type I Receptor (ALK5)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a range of pathologies, most notably in cancer progression and fibrosis.[1][2] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor, predominantly the activin receptor-like kinase 5 (ALK5).[3][4] Activated ALK5 subsequently phosphorylates the downstream signaling molecules Smad2 and Smad3, leading to their translocation to the nucleus and modulation of target gene expression.[4] Given its pivotal role, ALK5 has emerged as a key therapeutic target for the development of small molecule inhibitors. This technical guide provides a comprehensive overview of the discovery and characterization of A 77-01, a potent and selective inhibitor of ALK5.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the TGF-β type I receptor superfamily activin-like kinase, ALK5.[5][6] By binding to the kinase domain of ALK5, this compound prevents the phosphorylation and subsequent activation of its downstream targets, Smad2 and Smad3.[5] This blockade of the canonical TGF-β/Smad signaling pathway effectively abrogates the diverse cellular responses mediated by TGF-β.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (ALK5) | 25 nM | Kinase Assay | [5][6] |

| IC50 (ALK5) | 34 nM | Kinase Assay | [7][8] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration | Effect | Reference |

| Mv1Lu | Transcriptional Activation | Luciferase Reporter | 0.01-10 µM | Concentration-dependent inhibition of TGF-β-induced luciferase activity | [5] |

| Mv1Lu | Cell Growth | Cell Viability | 1 µM | Prevention of TGF-β-induced growth inhibition | [5] |

| HaCaT | Smad2 Phosphorylation | Western Blot | 1 µM | Inhibition of TGF-β-induced Smad2 phosphorylation | [5] |

| NMuMG | Epithelial-to-Mesenchymal Transition (EMT) | Morphology/Gene Expression | 1 µM | Prevention of TGF-β-induced EMT | [9] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

ALK5 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against ALK5.

Materials:

-

Recombinant human ALK5 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing ALK5 kinase and MBP in the kinase reaction buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β-Induced Transcriptional Activation Assay

This assay measures the ability of this compound to inhibit TGF-β-mediated gene expression using a luciferase reporter construct.

Materials:

-

Mv1Lu cells (or other TGF-β responsive cell line)

-

(CAGA)₁₂-luciferase reporter plasmid

-

Transfection reagent

-

TGF-β1

-

This compound

-

Luciferase assay system

Procedure:

-

Seed Mv1Lu cells in a multi-well plate.

-

Transfect the cells with the (CAGA)₁₂-luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

-

Pre-incubate the cells with the inhibitor for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each concentration of this compound.

Cell Growth Inhibition Assay

This protocol assesses the ability of this compound to reverse the growth-inhibitory effects of TGF-β.

Materials:

-

Mv1Lu cells

-

TGF-β1

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed Mv1Lu cells in a multi-well plate.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

Calculate the percentage of reversal of TGF-β-induced growth inhibition for each concentration of this compound.

Smad2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of Smad2, a key downstream effector of ALK5.

Materials:

-

HaCaT cells (or other suitable cell line)

-

TGF-β1

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HaCaT cells and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the anti-phospho-Smad2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Smad2 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phospho-Smad2.

Epithelial-to-Mesenchymal Transition (EMT) Assay

This protocol evaluates the ability of this compound to inhibit TGF-β-induced EMT in epithelial cells.

Materials:

-

NMuMG cells (murine mammary epithelial cells)

-

TGF-β1

-

This compound

-

Fixation and permeabilization buffers

-

Antibodies for immunofluorescence (e.g., anti-E-cadherin)

-

Fluorescently labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed NMuMG cells on coverslips in a multi-well plate.

-

Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of this compound for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with the primary antibody against E-cadherin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Co-stain with fluorescently labeled phalloidin and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Analyze the images for changes in cell morphology (from cobblestone epithelial to elongated fibroblastic), loss of E-cadherin at cell-cell junctions, and the formation of actin stress fibers.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the discovery of this compound.

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro ALK5 kinase inhibition assay.

Caption: Logical relationship of cellular assays for this compound characterization.

References

- 1. broadpharm.com [broadpharm.com]

- 2. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A 77-01: A Technical Guide to its ALK5 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 77-01 is a potent, small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Its dysregulation is implicated in a variety of diseases, most notably cancer and fibrosis. This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3, and halting the propagation of the TGF-β signal. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| ALK5 (TGF-βRI) | 25 - 34 | Biochemical Kinase Assay | Potent and primary target.[1] |

| p38 MAPK | Weak inhibition at high concentrations | Cellular Assay | This compound shows weak effects on osmotic shock-induced p38 MAPK activity, primarily at concentrations of 1 µM and higher.[2] |

Note: The lack of a publicly available, comprehensive kinome scan for this compound limits a complete understanding of its off-target profile. Researchers are advised to perform their own broad kinase screening for a thorough assessment of selectivity.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the methodologies used for its characterization, the following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a typical experimental workflow for inhibitor profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This assay quantifies ALK5 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human ALK5 enzyme

-

ALK5 peptide substrate (e.g., casein)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). Further dilute these solutions in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing ALK5 enzyme and substrate in Kinase Assay Buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK5.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.

Materials:

-

GST-tagged ALK5 kinase

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

This compound

-

Kinase Buffer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Kinase Buffer.

-

Assay Assembly: In a 384-well plate, add in the following order:

-

5 µL of diluted this compound or DMSO control.

-

5 µL of a mixture of ALK5 kinase and Eu-anti-GST antibody.

-

5 µL of the Kinase Tracer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-SMAD2 Inhibition

This cellular assay determines the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2.

Materials:

-

Human cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total SMAD2 for a loading control.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD2.

TGF-β-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TGF-β pathway.

Materials:

-

Human cell line (e.g., HEK293T)

-

TGF-β-responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements driving firefly luciferase)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Recombinant human TGF-β1

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

-

Transfection: Co-transfect the cells with the TGF-β-responsive reporter plasmid and the control plasmid.

-

Treatment:

-

After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of this compound.

-

Conclusion

This compound is a well-established and potent inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. While its selectivity profile indicates a high degree of specificity for ALK5, further comprehensive kinase profiling is recommended for a complete understanding of its off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the potency, selectivity, and cellular efficacy of this compound and other ALK5 inhibitors, facilitating further investigation into their therapeutic potential in diseases driven by aberrant TGF-β signaling.

References

The Downstream Effects of A 77-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 77-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin-like kinase 5 (ALK5).[1][2][3][4][5][6] By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a critical role in a myriad of cellular processes, including growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[7][8] Dysregulation of the TGF-β pathway is implicated in various pathologies, most notably in cancer progression and fibrosis. This technical guide provides an in-depth overview of the downstream effects of this compound, detailing its mechanism of action, quantitative biological activity, and the experimental protocols used to characterize its effects.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes.

This compound exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade.[8] The result is a suppression of TGF-β-induced gene transcription and the associated cellular responses.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Activity of this compound against ALK5

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 25 nM | ALK5 Kinase Assay | [1][2][5][6] |

| IC50 | 34 nM | ALK5 Kinase Assay | [7] |

| IC50 (TGF-β-induced transcription) | 25 nM | Mv1Lu cells | [8] |

Table 2: Effects of this compound on Downstream Cellular Processes

| Assay | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| TGF-β-induced Transcriptional Activation | Mv1Lu | 0.01-10 µM | 25 hours | Concentration-dependent inhibition | [1] |

| TGF-β-induced Growth Inhibition | Mv1Lu | 1 µM | 24-72 hours | Prevention of growth inhibition | [1] |

| Smad2 Phosphorylation | HaCaT | 1 µM | 30 minutes | Inhibition of TGF-β-induced phosphorylation | [1][8] |

Table 3: Selectivity Profile of this compound

| Kinase/Receptor | Effect | Concentration | Reference |

| BMP-induced transcriptional activity | No effect | 1 µM | [8] |

| p38 MAPK | Weak inhibition | > 3 µM | [8] |

| ERK1/ERK2 | No significant effect | 1 µM | [8] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

ALK5 In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ALK5.

Workflow Diagram:

Caption: Workflow for an in vitro ALK5 kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.

-

Prepare a solution of recombinant active ALK5 enzyme in kinase buffer.

-

Prepare a solution of the substrate (e.g., a generic kinase substrate or a specific substrate like recombinant Smad2) in kinase buffer.

-

Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection, or for use with a luminescence-based kit like ADP-Glo™) in kinase buffer.

-

-

Kinase Reaction:

-

In a microplate, add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the recombinant ALK5 enzyme to each well and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or as specified by the detection kit).

-

Detect the amount of phosphorylated substrate. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Western Blot for Smad2 Phosphorylation

This assay assesses the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.

Workflow Diagram:

Caption: Workflow for Western blot analysis of Smad2 phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Seed a TGF-β responsive cell line (e.g., HaCaT keratinocytes) in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.[1]

-

Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 1 hour.[8]

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and a housekeeping protein (e.g., GAPDH or β-actin).

-

TGF-β-Induced Transcriptional Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of the Smad complex.

Methodology:

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., Mv1Lu mink lung epithelial cells) in a multi-well plate.[1]

-

Co-transfect the cells with a luciferase reporter plasmid containing Smad-binding elements (SBEs) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Luciferase Assay:

-

After 24 hours, pre-treat the cells with a range of concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 100 pM) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of TGF-β-induced transcription for each concentration of this compound.

-

Cell Proliferation Assay

This assay determines the effect of this compound on TGF-β-induced growth inhibition.

Methodology:

-

Cell Seeding and Treatment:

-

Viability Measurement:

-

At each time point, assess cell viability using a suitable method, such as the MTT or WST-1 assay. This involves adding the reagent to the cells, incubating for a specified time, and then measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Compare the viability of cells treated with TGF-β1 alone to those co-treated with TGF-β1 and this compound to determine if this compound can rescue the growth-inhibitory effect of TGF-β.

-

Epithelial-to-Mesenchymal Transition (EMT) Assay

This assay evaluates the ability of this compound to inhibit TGF-β-induced EMT.

Methodology:

-

Cell Culture and Treatment:

-

Culture epithelial cells known to undergo EMT in response to TGF-β (e.g., NMuMG mouse mammary epithelial cells).

-

Treat the cells with TGF-β1 (e.g., 2-5 ng/mL) in the presence or absence of this compound (e.g., 1 µM) for 48-72 hours.

-

-

Analysis of EMT Markers:

-

Microscopy: Observe changes in cell morphology. Epithelial cells typically have a cobblestone-like appearance, while mesenchymal cells are more elongated and spindle-shaped.

-

Immunofluorescence/Western Blotting: Analyze the expression of epithelial markers (e.g., E-cadherin, ZO-1) and mesenchymal markers (e.g., N-cadherin, Vimentin, Fibronectin). A decrease in epithelial markers and an increase in mesenchymal markers are indicative of EMT.

-

Conclusion

This compound is a valuable research tool for dissecting the complexities of the TGF-β signaling pathway. Its potent and selective inhibition of ALK5 allows for the targeted investigation of the downstream consequences of this pathway's activity. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other ALK5 inhibitors in various biological contexts, ultimately contributing to a deeper understanding of TGF-β-mediated cellular processes and their roles in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 6. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

A 77-01: A Technical Guide to its Role in the Inhibition of Smad Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of A 77-01, a potent small molecule inhibitor, and its specific role in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. The focus of this document is to detail the mechanism by which this compound inhibits the phosphorylation of Smad proteins, a critical step in the canonical TGF-β signaling cascade. This guide will cover the underlying signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects.

The TGF-β/Smad Signaling Pathway and the Mechanism of this compound

The canonical TGF-β signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2] The signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[2][3] This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3]

The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[4][5][6] Phosphorylated Smad2/3 proteins form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.[5]

This compound is a potent and specific inhibitor of the TGF-β type I receptor, ALK5.[1][7][8] By binding to the kinase domain of ALK5, this compound prevents the receptor from phosphorylating its downstream targets, Smad2 and Smad3. This action effectively blocks the entire downstream signaling cascade, inhibiting TGF-β-induced gene transcription and subsequent cellular responses.[1][4][9]

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The data highlights its high affinity for ALK5 and its effectiveness in cellular models.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 25 nM | ALK5 Kinase Activity | [7][8][9][10][11][12] |

| IC₅₀ | 34 nM | ALK5 Kinase Activity | [1] |

| Effective Concentration | 1 µM | Complete inhibition of TGF-β-induced Smad2 phosphorylation | [4][7][9] |

| Effective Concentration | 0.01 - 10 µM | Dose-dependent inhibition of TGF-β-induced transcriptional activation | [7] |

| Effective Concentration | 1 µM | Prevention of TGF-β-induced growth inhibition | [4][7][9] |

| Effective Concentration | 1 µM | Inhibition of TGF-β-induced epithelial-to-mesenchymal transition (EMT) | [4][9] |

Experimental Protocols

To assess the role of this compound in inhibiting Smad phosphorylation and its downstream consequences, several key experiments are commonly employed.

This protocol is designed to qualitatively and quantitatively measure the reduction in TGF-β-induced Smad2 phosphorylation following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HaCaT human keratinocytes) to 80-90% confluency.[4][7][13]

-

Serum-starve the cells for 18-24 hours to reduce basal signaling activity.[13]

-

Pre-treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 30-60 minutes.[4][7]

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[4][13]

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]

-

Lyse cells in a cell extraction buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve protein phosphorylation.[13]

-

Scrape the cells and sonicate the lysate to ensure recovery of nuclear-localized phospho-Smads.[13]

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[13]

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Denature protein samples by boiling in SDS sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Smad2 (e.g., targeting Ser465/467).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH.[4]

-

References

- 1. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 2. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of transforming growth factor-beta1 signaling: - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. This compound - Nordic Biosite [nordicbiosite.com]

- 12. adooq.com [adooq.com]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

Preliminary Investigation of A 77-01 in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and functional impairment, representing a significant challenge in modern medicine. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its type I receptor activin-like kinase 5 (ALK5), is a central driver of fibrosis. A 77-01 has emerged as a potent and selective small molecule inhibitor of ALK5, demonstrating significant anti-fibrotic potential in preclinical investigations. This technical guide provides a comprehensive overview of the preliminary research on this compound in the context of fibrosis, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo models, and outlining relevant experimental protocols. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific rationale and technical execution of these studies.

Introduction to this compound and its Target: ALK5

This compound is a potent inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1] Dysregulation of the TGF-β signaling pathway is a key contributor to the pathogenesis of fibrosis in various organs, including the liver, lungs, kidneys, and heart. ALK5, a serine/threonine kinase, plays a crucial role in transducing TGF-β signals from the cell surface to the nucleus, primarily through the phosphorylation of Smad2 and Smad3 proteins.[2] By selectively inhibiting the kinase activity of ALK5, this compound effectively blocks the downstream signaling cascade that leads to the activation of fibroblasts, their differentiation into myofibroblasts, and the excessive production and deposition of ECM components, which are the hallmarks of fibrosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anti-fibrotic effects of this compound and other closely related ALK5 inhibitors.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ALK5 Kinase Activity) | 25 nM | Biochemical Assay | [1] |

| IC50 (ALK5 Kinase Activity) | 34 nM | Biochemical Assay | |

| Inhibition of TGF-β-induced Transcriptional Activation | Concentration-dependent (0.01-10 µM) | Mv1Lu cells | [1] |

| Inhibition of TGF-β-induced Smad2 Phosphorylation | Effective at 1 µM | HaCaT cells | [1] |

| Prevention of TGF-β-induced Growth Inhibition | Effective at 1 µM | Mv1Lu cells | [1] |

Table 2: In Vivo Efficacy of ALK5 Inhibition in Fibrosis Models (Data from this compound or similar ALK5 inhibitors)

| Animal Model | Treatment | Key Findings | Quantitative Results | Reference |

| Dimethylnitrosamine (DMN)-induced Liver Fibrosis (Rat) | GW6604 (ALK5 inhibitor) | Reduced matrix deposition, improved liver function | Not specified | [4] |

| Puromycin-induced Nephritis (Rat) | SB-525334 (ALK5 inhibitor) | Blocked markers of fibrosis and renal injury | Not specified | [5] |

Note: Specific in vivo quantitative data for this compound is limited in the public domain. The data presented for in vivo models are from studies on other selective ALK5 inhibitors and are included to demonstrate the potential therapeutic effects of this class of compounds.

Signaling Pathways

This compound primarily exerts its anti-fibrotic effects by inhibiting the canonical TGF-β/Smad signaling pathway. However, TGF-β also activates non-Smad pathways that contribute to fibrosis.

Canonical TGF-β/Smad Signaling Pathway

The canonical pathway is the primary target of this compound.

Non-Smad TGF-β Signaling Pathways

TGF-β can also signal through pathways independent of Smad proteins, which can also contribute to fibrotic processes. These pathways include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and Rho-like GTPase signaling pathways.[3][6][7][8][9] While the direct effects of this compound on these pathways have not been extensively characterized, inhibition of the upstream receptor ALK5 is expected to modulate these non-canonical signals as well.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Smad pathways in TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of A 77-01 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of A 77-01 on cancer cell lines. This compound is a potent and specific inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Its primary mechanism of action involves the disruption of the TGF-β signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer, such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).

Core Mechanism of Action: Inhibition of TGF-β/SMAD Signaling

This compound exerts its effects by targeting ALK5, a serine/threonine kinase receptor. By inhibiting ALK5, this compound blocks the phosphorylation and subsequent activation of downstream SMAD proteins (SMAD2 and SMAD3). This prevents their complex formation with SMAD4 and translocation to the nucleus, ultimately leading to the suppression of TGF-β-responsive gene transcription. This targeted inhibition makes this compound a valuable tool for dissecting the role of TGF-β signaling in cancer progression and as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory activity of this compound on its direct target, ALK5, is well-characterized, comprehensive data on its growth-inhibitory effects across a wide range of cancer cell lines is limited in publicly available literature. The primary reported effect is the reversal of TGF-β-induced phenotypes rather than broad-spectrum cytotoxicity.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | ALK5 (TGF-βRI) | 25 nM | [1][2] |

| IC50 | ALK5 (TGF-βRI) | 34 nM | [3] |

| Effect | Mv1Lu (Mink Lung Epithelial) | Efficiently prevented the growth-inhibitory effects of TGF-β at 1 µM. | [1][2] |

| Effect | HaCaT (Human Keratinocyte) | Inhibited TGF-β-induced phosphorylation of Smad2 at 1 µM. | [1][2] |

| Effect | NMuMG (Murine Mammary Gland) | Inhibited TGF-β-induced epithelial-to-mesenchymal transition. | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and a typical experimental approach for studying this compound, the following diagrams are provided in the DOT language for Graphviz.

References

A 77-01: Unveiling the Active Metabolite of A 83-01 in TGF-β Pathway Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of small molecule inhibitors targeting the transforming growth factor-β (TGF-β) signaling pathway, A 83-01 has emerged as a potent tool for researchers. However, evidence strongly suggests that its biological activity is largely attributable to its active metabolite, A 77-01. This technical guide provides an in-depth analysis of the metabolic relationship between these two compounds, their inhibitory effects on the TGF-β pathway, and detailed experimental protocols for their characterization. The inherent instability of A 83-01 in solution leads to its conversion to this compound, a compound with a very similar and potent biological profile.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating TGF-β signaling and its inhibitors.

Core Concepts: The Metabolic Link and Mechanism of Action

A 83-01 is a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[3][4][5][6] Its inhibitory action prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the TGF-β-induced cellular responses, including epithelial-to-mesenchymal transition (EMT) and growth inhibition.[4][5][7]

Crucially, A 83-01 is known to be unstable in solution and can decompose into this compound.[8] This observation has led to the widely held understanding that this compound is likely the primary active component responsible for the observed biological effects attributed to A 83-01.[1][9] Both this compound and A 83-01 exhibit potent inhibition of ALK5, with A 83-01 often showing slightly higher potency in some assays, which could be due to its conversion to the active form, this compound, within the experimental system.

Quantitative Data Summary

The inhibitory activities of this compound and A 83-01 against key kinases in the TGF-β pathway have been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity (IC50) of this compound

| Target | IC50 (nM) |

| ALK5 | 25[1][10][11][12] |

| ALK5 | 34[9][13] |

Table 2: Inhibitory Activity (IC50) of A 83-01

| Target | IC50 (nM) |

| ALK5 | 12[3][4][5] |

| ALK4 | 45[3][4][5] |

| ALK7 | 7.5[3][4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow to assess the inhibitory activity of compounds like this compound and A 83-01.

References

- 1. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mttlab.eu [mttlab.eu]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 10. synexagroup.com [synexagroup.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Basic Research Applications of A 77-01, a Potent ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A 77-01 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2][3][4] By targeting ALK5, this compound effectively blocks the canonical Smad signaling pathway, making it an invaluable tool for basic research in oncology, fibrosis, and stem cell biology.[3][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in key experimental models. It is a close analogue and the likely active metabolite of the related compound A-83-01.[5][6]

Mechanism of Action

The TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a TGF-β type II receptor.[3] This binding recruits and phosphorylates a type I receptor, ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][7] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and the epithelial-to-mesenchymal transition (EMT).[3]

This compound exerts its inhibitory effect by targeting the kinase domain of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby halting the entire downstream signaling cascade.[1][7][8]

Quantitative Data and Specificity

This compound is characterized by its high potency for ALK5. While there is slight variation in reported values, its half-maximal inhibitory concentration (IC₅₀) is consistently in the low nanomolar range.

Table 1: Potency of this compound Against ALK5

| Parameter | Value | Source(s) |

|---|---|---|

| IC₅₀ | 25 nM | [1][2][3][6][9][10] |

| IC₅₀ | 34 nM |[8] |

This compound also demonstrates selectivity for ALK5 over other kinases, including those in the closely related BMP signaling pathway and the p38 MAPK pathway, though weak inhibition of p38 may occur at high concentrations.[5][8]

Table 2: Comparative Potency and Selectivity

| Compound/Target | Activity | Finding | Source(s) |

|---|---|---|---|

| This compound vs. SB-431542 | ALK5 Inhibition | This compound is 5 to 10 times more potent than SB-431542. | [5] |

| This compound (at 1 µM) | BMP-induced Transcription | No effect observed. | [5] |

| this compound | p38 MAPK Activity | Weak inhibitory effects only at high concentrations. |[5][8] |

Key Research Applications & Experimental Protocols

This compound is a versatile tool for interrogating the TGF-β pathway in various contexts. Below are detailed protocols for its most common applications.

Inhibition of TGF-β-Induced Gene Expression (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to block TGF-β-mediated transcription from a Smad-responsive reporter construct.

Experimental Protocol:

-

Cell Culture: Plate mink lung epithelial cells (Mv1Lu), which are stably or transiently transfected with a (CAGA)₁₂-luciferase reporter construct, in a 96-well plate.

-

Inhibitor Treatment: After 24 hours, pre-treat the cells with a serial dilution of this compound (e.g., 0.01-10 µM) for 30-60 minutes.[1] Include a vehicle control (e.g., DMSO).

-

TGF-β Stimulation: Add TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.[1]

-

Lysis and Readout: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Analysis: Normalize the luciferase signal to total protein concentration and plot the results as a percentage of the activity seen with TGF-β stimulation alone.

Analysis of Smad2 Phosphorylation (Western Blot)

This method directly assesses the inhibition of ALK5's kinase activity by measuring the phosphorylation status of its immediate substrate, Smad2.

Experimental Protocol:

-

Cell Culture: Plate human keratinocyte (HaCaT) cells in 6-well plates and grow to ~80-90% confluency.[1][7]

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

-

Inhibitor Treatment: Pre-treat cells with 1 µM this compound or vehicle control for 30 minutes.[1][7]

-

TGF-β Stimulation: Stimulate cells with 1 ng/mL TGF-β1 for 1 hour.[7]

-

Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with a primary antibody against phospho-Smad2.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody against total Smad2/3 to confirm equal protein loading.[7] Quantify band intensities using densitometry software.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

This assay assesses the ability of this compound to block TGF-β-induced changes in cell morphology and marker expression characteristic of EMT, a key process in cancer metastasis and fibrosis.[5][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TGF-beta/Smad | Ambeed.com [ambeed.com]

- 3. TGF-β/Smad Signaling - BioCrick [biocrick.com]

- 4. scbt.com [scbt.com]

- 5. apexbt.com [apexbt.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. adooq.com [adooq.com]

- 10. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols: Utilizing A 77-01 for Investigating TGF-β Signaling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing A 77-01, a potent and specific inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5)[1][2]. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the role of the TGF-β signaling pathway in various cellular processes.

Introduction to this compound and the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, differentiation, apoptosis, and migration.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis.[3][5] this compound is a small molecule inhibitor that specifically targets ALK5, a key receptor kinase in the TGF-β signaling cascade, with an IC50 of 25 nM.[1][2] This specificity allows for the targeted investigation of TGF-β-mediated cellular events.

Signaling Pathway Diagram

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binding to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently bind to SMAD4 and translocate to the nucleus to regulate target gene expression. This compound blocks the kinase activity of ALK5, thereby inhibiting the entire downstream signaling cascade.

Caption: TGF-β signaling pathway and this compound inhibition.

Experimental Workflow

A typical experiment to assess the efficacy of this compound involves cell culture, treatment with TGF-β and the inhibitor, and subsequent analysis of downstream effects. The following diagram outlines a standard workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

A 77-01: In Vitro Applications for TGF-β Signaling Research

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A 77-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1][2] With an IC50 value of approximately 25 nM, this compound serves as a critical tool for in vitro studies aimed at elucidating the role of the TGF-β/Smad signaling pathway in various biological processes.[1][2][3] This pathway is integral to cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][4][5] Dysregulation of TGF-β signaling is implicated in numerous pathologies, including cancer and fibrosis, making this compound a valuable compound for drug discovery and development.[6][7] This document provides detailed protocols for utilizing this compound in common in vitro assays to probe its effects on TGF-β signaling.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade. The specificity of this compound for ALK5 allows for precise dissection of this pathway's contributions to cellular phenotypes.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays as reported in the literature.

| Assay Type | Cell Line | Effective Concentration | Effect | Reference |

| TGF-β-induced Transcriptional Activation | Mv1Lu | 0.01-10 µM | Concentration-dependent inhibition of TGF-β-induced transcriptional activation.[1] | [1] |

| IC50 (Transcriptional Activation) | Mv1Lu | 25 nM | 50% inhibition of TGF-β-induced transcription.[1][2][3][5] | [1][2][3][5] |

| Cell Growth Inhibition Assay | Mv1Lu | 1 µM | Prevention of TGF-β-induced growth inhibition.[1][5] | [1][5] |

| Smad2 Phosphorylation | HaCaT | 1 µM | Complete blockage of TGF-β-induced Smad2 phosphorylation.[1][3][5] | [1][3][5] |

| Epithelial-to-Mesenchymal Transition (EMT) | NMuMG | 1 µM | Inhibition of TGF-β-induced morphological and gene expression changes characteristic of EMT.[3][5] | [3][5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and a general experimental workflow for its in vitro application.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro studies using this compound.

Experimental Protocols

Protocol 1: TGF-β-Induced Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit TGF-β-induced gene transcription using a luciferase reporter construct containing Smad-binding elements (e.g., 9xCAGA-luciferase).

Materials:

-

Mv1Lu cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

9xCAGA-luciferase reporter plasmid

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

TGF-β1 (recombinant)

-

Luciferase assay system

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed Mv1Lu cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfect the cells with the 9xCAGA-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

-

Approximately 8 hours post-transfection, replace the medium with fresh complete growth medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 1 hour.[5]

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 24 hours.[5]

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize luciferase activity to total protein concentration for each sample.

Protocol 2: Western Blot for Smad2 Phosphorylation

This protocol assesses the inhibitory effect of this compound on the phosphorylation of Smad2, a key downstream event in TGF-β signaling.

Materials:

-

HaCaT cells (or other responsive cell line)

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

TGF-β1 (recombinant)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2, anti-total-Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours, depending on the cell line.

-

Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 30 minutes.[1][5]

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour.[5]

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Smad2 and total Smad2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Growth Inhibition Assay

This assay evaluates the ability of this compound to rescue cells from the growth-inhibitory effects of TGF-β.

Materials:

-

Mv1Lu cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

TGF-β1 (recombinant)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed Mv1Lu cells in a 96-well plate at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control in the presence or absence of TGF-β1.

-

Incubate for 24-72 hours.[1]

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a powerful research tool for investigating the TGF-β signaling pathway. The protocols outlined in this document provide a framework for studying its effects on transcriptional activation, protein phosphorylation, and cell proliferation. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TGF-β/Smad Signaling - BioCrick [biocrick.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: A 77-01 for the Inhibition of Epithelial-Mesenchymal Transition (EMT) in NMuMG Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. The murine mammary gland epithelial cell line, NMuMG, is a widely utilized in vitro model system for studying TGF-β-induced EMT.[1][2][3][4][5] A 77-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7][8][9][10] By targeting ALK5, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Smad2, thereby inhibiting TGF-β-mediated cellular responses.[6][11][12] These application notes provide a comprehensive guide for utilizing this compound to inhibit TGF-β-induced EMT in NMuMG cells.

Mechanism of Action

TGF-β initiates its signaling cascade by binding to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes that drive the EMT program. This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin.[4]

This compound is a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain. By occupying this site, this compound prevents the phosphorylation of ALK5's downstream targets, including Smad2.[6][11][12] This blockade of the TGF-β/Smad signaling pathway effectively abrogates the transcriptional changes required for EMT, thus maintaining the epithelial phenotype even in the presence of TGF-β.[11][12]

Data Presentation

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for ALK5 | 25 nM | - | [6][8][11] |

| IC₅₀ for ALK5 | 34 nM | - | [7] |

| Effective Concentration to Inhibit EMT | 1 µM | NMuMG | [12] |

| Effective Concentration to Block Smad2 Phosphorylation | 1 µM | HaCaT | [11] |

Experimental Protocols

Materials and Reagents

-

NMuMG (murine mammary gland epithelial) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Recombinant Human TGF-β1

-

This compound (Tocris, MedChemExpress, etc.)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-phospho-Smad2, anti-Smad2/3, anti-β-actin (or other loading control)

-

Secondary antibodies (fluorescently-conjugated or HRP-conjugated)

-

DAPI (4',6-diamidino-2-phenylindole)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Chemiluminescence or fluorescence imaging system

-

Microscope with phase-contrast and fluorescence capabilities

-

Cell culture plates and flasks

Protocol 1: Inhibition of TGF-β-Induced Morphological Changes in NMuMG Cells

This protocol details the steps to visually assess the inhibitory effect of this compound on EMT-associated morphological changes.

-

Cell Culture: Culture NMuMG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed NMuMG cells in 6-well plates at a density that allows for approximately 50-60% confluency at the time of treatment.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use.

-

Treatment:

-

Control Group: Treat cells with vehicle (DMSO) alone.

-

TGF-β Group: Treat cells with 2-5 ng/mL of TGF-β1.

-

Inhibition Group: Pre-treat cells with 1 µM this compound for 1 hour, followed by the addition of 2-5 ng/mL of TGF-β1.

-

This compound Only Group: Treat cells with 1 µM this compound alone.

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Microscopic Observation: Observe and capture images of the cells daily using a phase-contrast microscope. Untreated NMuMG cells will exhibit a cobblestone-like epithelial morphology. TGF-β-treated cells will transition to an elongated, spindle-shaped mesenchymal morphology. Cells treated with this compound and TGF-β should retain their epithelial morphology.

Protocol 2: Analysis of EMT Marker Expression by Western Blotting

This protocol outlines the procedure to quantify the expression of key epithelial and mesenchymal protein markers.

-

Cell Lysis: After the 48-72 hour treatment period (as described in Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, vimentin, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Protocol 3: Immunofluorescence Staining for EMT Markers

This protocol provides a method for the in-situ visualization of EMT marker expression and localization.

-

Cell Seeding and Treatment: Seed NMuMG cells on glass coverslips in 24-well plates and treat them as described in Protocol 1 for 48 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies (e.g., anti-E-cadherin, anti-vimentin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the corresponding fluorescently-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

References

- 1. Cell size and invasion in TGF-β–induced epithelial to mesenchymal transition is regulated by activation of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Reprogramming of Mammary Epithelial Cells during TGF-β-Induced Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Regulation of Epithelial and Mesenchymal Markers by δEF1 Proteins in Epithelial–Mesenchymal Transition Induced by TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

- 10. glpbio.com [glpbio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A 77-01 Treatment for HaCaT Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: